molecular formula C15H16N2OS2 B1667834 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686770-80-9

3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1667834
M. Wt: 304.4 g/mol
InChI Key: YHNDCCKFNWDQGW-UHFFFAOYSA-N
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Description

The compound “3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of organic compounds known as thienopyrimidinones . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidin-4-one . The thiophene is a five-membered aromatic ring with one sulfur atom . The pyrimidin-4-one is a six-membered ring with two nitrogen atoms and a ketone group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring fused to a pyrimidin-4-one, with a phenyl group and a propylthio group attached at the 3rd and 2nd positions respectively . The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Thienopyrimidinones can participate in a variety of chemical reactions. They can undergo electrophilic substitution reactions at the thiophene ring . They can also undergo nucleophilic substitution reactions at the carbonyl group of the pyrimidin-4-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, thienopyrimidinones are stable under normal conditions . They are likely to be soluble in organic solvents and have low solubility in water .

Scientific Research Applications

Antitumor Activity

A study by Hafez and El-Gazzar (2017) explored the antitumor activity of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, showing significant anticancer effects comparable to doxorubicin on various human cancer cell lines. This suggests the potential of such compounds, which may include 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, in cancer treatment. (Hafez & El-Gazzar, 2017)

Antimalarial Potential

Mustière et al. (2021) explored dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one as a potential antimalarial series, signifying the relevance of similar thieno[3,2-d]pyrimidin derivatives in antimalarial research. (Mustière, Vanelle, & Primas, 2021)

Antitubercular and Antimicrobial Activity

Research by Kamdar et al. (2011) indicates the effectiveness of certain thieno[3,2-d]pyrimidine derivatives in inhibiting Mycobacterium tuberculosis and other bacterial strains. This highlights the potential of 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one in antimicrobial and antitubercular applications. (Kamdar, Haveliwala, Mistry, & Patel, 2011)

Inhibitors of cGMP Phosphodiesterase

Dumaitre and Dodic (1996) discovered that certain 6-phenylpyrazolo[3,4-d]pyrimidones, with a structure similar to thieno[3,2-d]pyrimidines, are specific inhibitors of cGMP specific phosphodiesterase. This suggests the potential of thieno[3,2-d]pyrimidine derivatives as phosphodiesterase inhibitors. (Dumaitre & Dodic, 1996)

Antioxidant Properties

Kotaiah et al. (2012) synthesized thieno[2,3-d]pyrimidine derivatives with significant antioxidant properties. This indicates the potential of 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one in antioxidant applications. (Kotaiah, Harikrishna, Nagaraju, & Rao, 2012)

Future Directions

The future research on this compound could involve studying its biological activity, optimizing its synthesis process, and investigating its potential applications in medicine or other fields .

properties

IUPAC Name

3-phenyl-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNDCCKFNWDQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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